molecular formula C12H20O10 B1678156 Neoagarobiose CAS No. 484-58-2

Neoagarobiose

Cat. No.: B1678156
CAS No.: 484-58-2
M. Wt: 324.28 g/mol
InChI Key: ILLZAAKBNPACJI-AJARWYCESA-N
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Description

The compound Neoagarobiose is a complex organic molecule with multiple hydroxyl groups and a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the bicyclic structure and the introduction of hydroxyl groups. Common synthetic routes may include:

    Formation of the bicyclic structure: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of hydroxyl groups: Hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide can be employed to introduce hydroxyl groups at specific positions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s hydroxyl groups make it a potential candidate for studying enzyme-substrate interactions.

    Medicine: Its unique structure may have potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the bicyclic structure may allow the compound to fit into specific binding sites on enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4S,5R)-3-[[(1S,3S,4S,5R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-2,4,5,6-tetrahydroxyhexanoic acid: This compound has a similar structure but with an additional carboxyl group.

    (2R,3S,4S,5R)-3-[[(1S,3S,4S,5R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-2,4,5,6-tetrahydroxyhexanone: This compound has a ketone group instead of an aldehyde group.

Uniqueness

The uniqueness of Neoagarobiose lies in its specific stereochemistry and the presence of multiple hydroxyl groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

(2R,3S,4S,5R)-3-[[(1S,3S,4S,5R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-2,4,5,6-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O10/c13-1-4(15)7(17)10(5(16)2-14)22-12-9(19)11-8(18)6(21-12)3-20-11/h2,4-13,15-19H,1,3H2/t4-,5+,6+,7+,8?,9+,10-,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLZAAKBNPACJI-UOFVWDQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(O1)C(C(O2)OC(C(C=O)O)C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C([C@@H](O1)[C@@H]([C@@H](O2)O[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50964062
Record name 3-O-(3,6-Anhydrohexopyranosyl)hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

484-58-2
Record name Neoagarobiose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-O-(3,6-Anhydrohexopyranosyl)hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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